1-Propynyllithium
Overview
Description
Penconazole is a broad-spectrum and high-efficiency antifungal triazole fungicide . It exhibits protective, curative, and eradicative effects. The compound is mainly used to control various fungal diseases in crops, including rice sheath blight, wheat rust, and cucurbit downy mildew .
Preparation Methods
Synthetic Routes:: Penconazole’s chemical name is 1-[2-(2,4-dichlorophenyl)pentyl]-1H-1,2,4-triazole . It can be synthesized through a multistep process involving chlorination, cyclization, and alkylation reactions. The exact synthetic route may vary, but the key steps include:
Chlorination: Starting with 2,4-dichlorobenzonitrile, react it with an appropriate base to form the corresponding chloroalkyl intermediate.
Cyclization: Cyclize the chloroalkyl intermediate using hydrazine hydrate to obtain the triazole ring.
Alkylation: Alkylate the triazole ring with 1-bromopentane to introduce the pentyl group.
Industrial Production:: Penconazole is produced industrially using optimized synthetic methods. These processes ensure high yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Penconazole undergoes various reactions, including:
Oxidation: It can be oxidized under specific conditions.
Reduction: Reduction reactions may modify its structure.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common reagents and conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄).
Substitution: Alkyl halides or other nucleophiles.
Major products:
- Oxidation: Oxidized derivatives.
- Reduction: Reduced forms.
- Substitution: Alkylated or substituted penconazole derivatives.
Scientific Research Applications
Penconazole finds applications in:
Agriculture: Effective against fungal pathogens in crops.
Medicine: Investigated for potential therapeutic uses.
Industry: Used in formulations for crop protection.
Mechanism of Action
Penconazole inhibits sterol biosynthesis in fungi. By disrupting ergosterol production, it compromises fungal cell membranes, leading to cell death. The compound’s molecular targets include enzymes involved in sterol synthesis pathways.
Comparison with Similar Compounds
Penconazole stands out due to its unique combination of protective, curative, and eradicative properties. Similar compounds include other triazole fungicides like tebuconazole and propiconazole .
Properties
IUPAC Name |
lithium;prop-1-yne | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3.Li/c1-3-2;/h1H3;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATKCLEUSJFRRKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC#[C-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3Li | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80963361 | |
Record name | 1-Propynyllithium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80963361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
46.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4529-04-8 | |
Record name | 1-Propynyllithium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004529048 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Propynyllithium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80963361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-propynyllithium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.604 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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